

Spectroscopic Analysis of 3-[(Methylamino)methyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

Cat. No.: B054875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **3-[(Methylamino)methyl]phenol** (CAS No: 123926-62-5, Molecular Formula: C₈H₁₁NO). Due to the current lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its structural components—a meta-substituted phenol and a secondary amine—and by drawing parallels with structurally analogous compounds. Furthermore, this guide details the standard experimental protocols required for the acquisition of such spectral data, serving as a valuable resource for researchers planning to synthesize or analyze this compound.

Introduction

3-[(Methylamino)methyl]phenol is a substituted phenol containing a methylaminomethyl group at the meta position of the benzene ring. Its structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and quality control. This guide aims to fill the current void in spectral information by providing robust predictions and methodologies for its analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-[(Methylamino)methyl]phenol**. These predictions are derived from established principles of spectroscopy and by comparison with known data for similar molecules.

Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 (Deuterated Chloroform) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.1 - 7.3	t	1H	Ar-H (C5)
~ 6.7 - 6.9	m	3H	Ar-H (C2, C4, C6)
~ 5.0 - 6.0	br s	1H	Ar-OH
~ 3.7	s	2H	-CH ₂ -
~ 2.4	s	3H	N-CH ₃
~ 1.5 - 2.0	br s	1H	N-H

Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 (Deuterated Chloroform) Standard: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Carbon Assignment
~ 156 - 158	C3 (C-OH)
~ 138 - 140	C1 (C-CH ₂ N)
~ 129 - 131	C5
~ 118 - 120	C6
~ 114 - 116	C4
~ 113 - 115	C2
~ 55 - 58	-CH ₂ -
~ 34 - 36	N-CH ₃

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (phenolic)
3100 - 3300	Medium	N-H stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2800 - 3000	Medium	Aliphatic C-H stretch
1580 - 1610	Medium-Strong	Aromatic C=C stretch
1450 - 1500	Medium-Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-O stretch (phenolic)
1100 - 1200	Medium	C-N stretch

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Interpretation
137	Molecular ion (M^+)
122	$[M - \text{CH}_3]^+$
108	$[M - \text{NHCH}_3]^+$
94	$[M - \text{CH}_2\text{NHCH}_3]^+$
77	$[\text{C}_6\text{H}_5]^+$
44	$[\text{CH}_3\text{NH}=\text{CH}_2]^+$ (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **3-[(Methylamino)methyl]phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

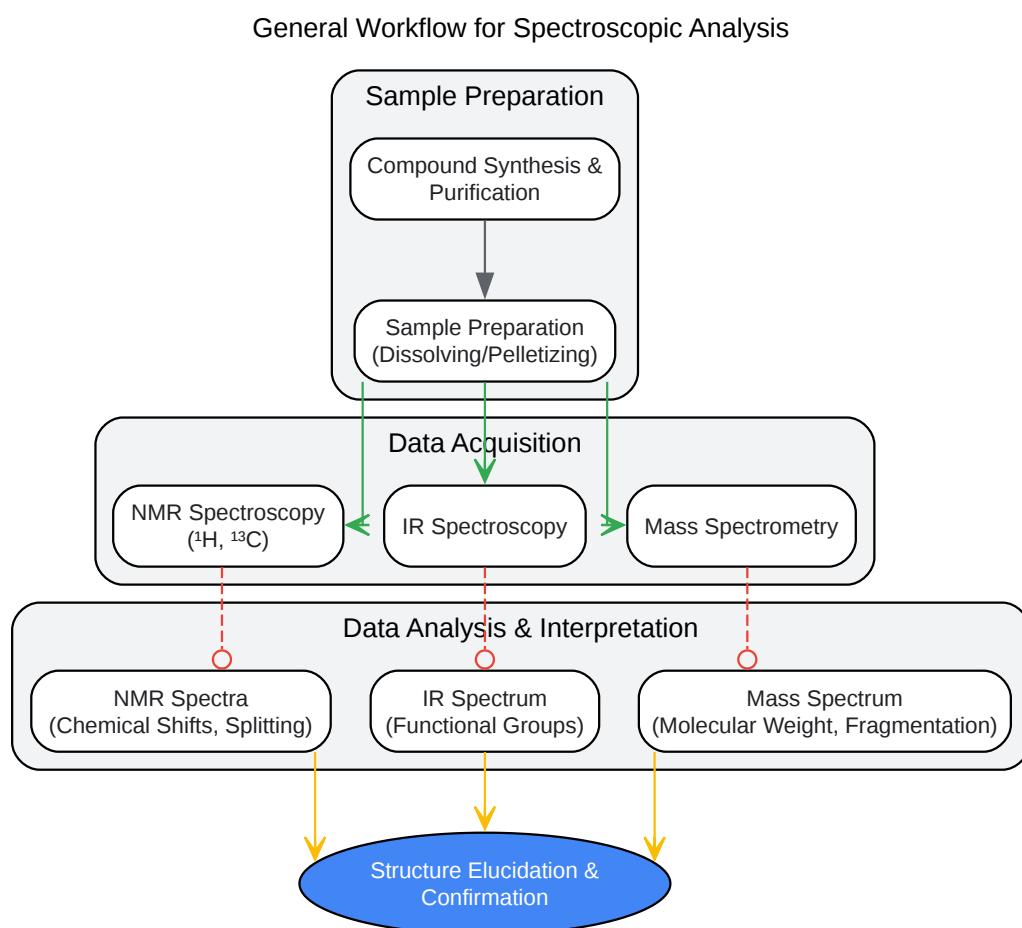
- Sample Preparation: Dissolve approximately 5-10 mg of **3-[(Methylamino)methyl]phenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent may affect the chemical shifts of labile protons (OH and NH).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Process the data by applying a Fourier transform, phasing, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).

- Record the spectrum of the sample.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- The typical spectral range is 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.
- Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI).
- Data Acquisition (EI-MS):
 - The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification.
 - In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[\[1\]](#)
 - The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, $[\text{M}+\text{H}]^+$). This is a "soft" ionization technique that often results in less fragmentation than EI.

- The ions are then analyzed and detected as described for EI-MS.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-[(Methylamino)methyl]phenol**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process from sample preparation to spectral data acquisition and analysis, culminating in the elucidation of the chemical structure.

Conclusion

While experimental spectra for **3-[(Methylamino)methyl]phenol** are not readily available in the public domain, this technical guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers in the fields of chemistry, pharmacology, and materials science. The successful acquisition and interpretation of this data will be crucial for confirming the structure and purity of this compound in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 4-amino-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-[(Methylamino)methyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054875#3-methylamino-methyl-phenol-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com